Methyl hydrogen 4-(m-aminobenzoyl)phthalate

Description

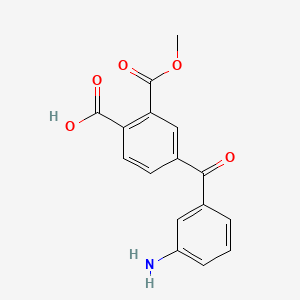

Methyl hydrogen 4-(m-aminobenzoyl)phthalate (CAS: 39973-15-4) is a substituted phthalate ester characterized by a methyl ester group, a hydrogen-bound carboxylic acid group, and a meta-aminobenzoyl substituent on the benzene ring. Its structure combines the phthalate backbone with an aromatic amine, conferring unique physicochemical properties.

Properties

CAS No. |

39973-15-4 |

|---|---|

Molecular Formula |

C16H13NO5 |

Molecular Weight |

299.28 g/mol |

IUPAC Name |

4-(3-aminobenzoyl)-2-methoxycarbonylbenzoic acid |

InChI |

InChI=1S/C16H13NO5/c1-22-16(21)13-8-10(5-6-12(13)15(19)20)14(18)9-3-2-4-11(17)7-9/h2-8H,17H2,1H3,(H,19,20) |

InChI Key |

GPIVULLXTGIVCE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C(=O)C2=CC(=CC=C2)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl hydrogen 4-(m-aminobenzoyl)phthalate typically involves the esterification of phthalic anhydride with m-aminobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl hydrogen 4-(m-aminobenzoyl)phthalate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phthalates, aminobenzoates, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

Drug Delivery Systems:

Methyl hydrogen 4-(m-aminobenzoyl)phthalate has been explored for its potential in drug delivery systems. Its ability to form nanoparticles can enhance the solubility and bioavailability of poorly soluble drugs. For instance, studies have shown that this compound can be used to create carriers for anticancer drugs, improving their efficacy and reducing side effects .

Controlled Release Formulations:

The compound's properties facilitate controlled release formulations, which are crucial for maintaining therapeutic drug levels over extended periods. Research indicates that when incorporated into polymer matrices, this compound can regulate the release rates of active pharmaceutical ingredients (APIs), ensuring consistent drug delivery .

Material Science Applications

Polymer Modification:

In materials science, this compound is used to modify polymers, enhancing their mechanical and thermal properties. It acts as a plasticizer or a cross-linking agent in the production of flexible materials. This modification is particularly useful in creating durable coatings and adhesives that require specific performance characteristics .

Nanocomposite Materials:

The incorporation of this compound into nanocomposite materials has shown promising results in improving thermal stability and mechanical strength. These nanocomposites are applicable in various industries, including automotive and aerospace, where material performance is critical .

Biotechnology Applications

Bioconjugation Techniques:

this compound is employed in bioconjugation techniques, where it serves as a linker between biomolecules. This application is vital for developing biosensors and diagnostic tools that require specific interactions between biological entities .

Stabilization of Biopharmaceuticals:

The compound has been investigated for its role in stabilizing biopharmaceuticals during storage and transportation. Its ability to form stable complexes with proteins can prevent denaturation and aggregation, thereby maintaining the efficacy of therapeutic proteins .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceutical | Drug delivery systems | Enhanced solubility and bioavailability |

| Pharmaceutical | Controlled release formulations | Consistent therapeutic levels |

| Material Science | Polymer modification | Improved mechanical and thermal properties |

| Material Science | Nanocomposite materials | Enhanced thermal stability |

| Biotechnology | Bioconjugation techniques | Specific interactions for biosensors |

| Biotechnology | Stabilization of biopharmaceuticals | Prevention of denaturation and aggregation |

Case Studies

-

Nanoparticle Drug Delivery:

A study conducted by Feng et al. demonstrated the use of this compound in creating nanoparticles for delivering doxorubicin hydrochloride. The results indicated improved anticancer efficacy compared to conventional delivery methods, showcasing the compound's potential in oncology applications . -

Polymer Modification for Coatings:

Research highlighted the effectiveness of this compound as a plasticizer in polyurethane coatings. The modified coatings exhibited enhanced flexibility and resistance to environmental factors, making them suitable for outdoor applications . -

Stabilization of Therapeutic Proteins:

A case study focused on the stabilization of insulin using this compound showed significant improvements in shelf-life and activity retention during storage under varying temperature conditions .

Mechanism of Action

The mechanism of action of methyl hydrogen 4-(m-aminobenzoyl)phthalate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of methyl hydrogen 4-(m-aminobenzoyl)phthalate with analogous compounds:

Physicochemical Properties

- Acidity and Hydrogen Bonding: The m-aminobenzoyl group in this compound introduces an aromatic amine (-NH₂), which enhances hydrogen bonding compared to simpler phthalates like methyl hydrogen phthalate. This property is critical in crystal engineering, as seen in analogues like 2-aminoanilinium 4-methylbenzenesulfonate, where N–H⋯O interactions dominate .

- Solubility: The presence of polar groups (e.g., -NH₂, -COOH) increases solubility in polar solvents compared to non-polar phthalate plasticizers like dibutyl phthalate (). However, steric hindrance from substituents (e.g., in dimethyl 4-[(3-aminophenyl)hydroxymethyl]phthalate) may reduce solubility in aqueous media .

- Thermal Stability : Methyl hydrogen phthalate derivatives with aromatic substituents exhibit higher thermal stability than aliphatic esters (e.g., methyl hydrogen fumarate, CAS 2756-87-8) due to resonance stabilization of the benzene ring .

Biological Activity

Methyl hydrogen 4-(m-aminobenzoyl)phthalate is a chemical compound with significant potential for biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its effects.

Chemical Overview

- Molecular Formula : C16H13NO5

- Molecular Weight : 299.28 g/mol

- CAS Number : 39973-15-4

- IUPAC Name : 4-(3-aminobenzoyl)-2-methoxycarbonylbenzoic acid

The compound features a phthalate core combined with an m-aminobenzoyl group, which contributes to its unique chemical reactivity and biological interactions.

This compound interacts with various molecular targets, including enzymes and receptors. Its mechanism of action can be summarized as follows:

- Binding to Enzymes : The compound can modulate the activity of certain enzymes, influencing biochemical pathways.

- Receptor Interaction : It may bind to specific receptors, leading to alterations in cellular signaling and function.

These interactions suggest that this compound could affect processes such as hormone regulation and metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various microorganisms, including both Gram-positive and Gram-negative bacteria. This property makes it a candidate for further investigation in the development of antimicrobial agents .

Endocrine Disruption Potential

Phthalates, including this compound, are known to act as endocrine disruptors. They can interfere with hormonal balance, which may lead to reproductive and developmental issues. A case study highlighted the effects of phthalate exposure on male reproductive development in rodents, emphasizing the relevance of this compound in toxicological assessments .

Case Studies

-

Phthalate Exposure and Health Effects :

A comprehensive study assessed the health impacts of phthalates, including this compound. The findings indicated that exposure could lead to liver hypertrophy and hormonal disruptions through mechanisms involving peroxisome proliferator activated receptor α (PPARα) activation. However, the relevance of these findings to human health remains under scrutiny . -

Comparative Urinary Levels :

Another study compared urinary levels of phthalate metabolites among populations in Central Europe. It was found that children had significantly higher levels of certain metabolites associated with phthalate exposure, underscoring the need for monitoring and regulation .

Research Applications

This compound is utilized in various research applications:

- Pharmaceutical Development : Its potential as a pharmaceutical intermediate is being explored.

- Polymer Science : The compound is used in the synthesis of polymers and resins due to its unique properties.

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Endocrine Disruption Potential | Interferes with hormonal balance; linked to reproductive issues |

| Mechanism of Action | Binds to enzymes and receptors; modulates biochemical pathways |

| Research Applications | Used in pharmaceuticals and polymer production |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.